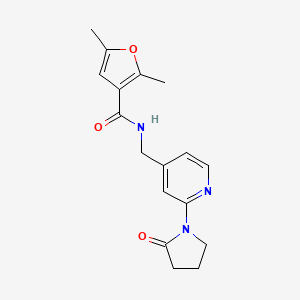

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It has been found that 2,5-dimethylpyrrole, a partial structure of this compound, can enhance cell-specific productivity . This suggests that the compound may interact with its targets to modulate cellular processes, potentially leading to increased productivity in certain cell types.

Biochemical Pathways

The compound’s potential to enhance cell-specific productivity suggests that it may influence metabolic pathways related to energy production and utilization.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially influence its pharmacokinetic properties, as this feature is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

It’s worth noting that the compound’s effects on cell-specific productivity were observed in the context of a cell culture environment , suggesting that its action may be influenced by factors such as nutrient availability and environmental conditions within the culture.

Biologische Aktivität

2,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a complex organic compound with notable biological activities. Its unique structure, featuring a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety, suggests potential interactions with various biological targets. This article details the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include:

- Formation of the furan ring.

- Introduction of dimethyl groups.

- Formation and functionalization of the pyridine ring with a pyrrolidinone moiety.

- Coupling of the pyridine derivative with the furan ring through amide bond formation.

Industrial processes may optimize these steps to enhance yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems, including enzymes and receptors involved in various pathways. Key findings include:

The compound's mechanism involves:

- Inhibition or activation of target proteins, leading to pharmacological effects.

- Potential topoisomerase II inhibition , which has been linked to anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.

- IC50 Values : The compound demonstrated low micromolar activity compared to standard chemotherapeutics like etoposide .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Topoisomerase II Inhibition :

- Reactive Oxygen Species (ROS) Induction :

Comparative Analysis

To understand the unique aspects of this compound compared to similar compounds, the following table summarizes key structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylfuran | Simple furan structure | Lacks pyridine and pyrrolidinone moieties |

| N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide | Similar but without dimethyl substitution | Does not possess the unique dimethyl substitutions |

| 2,5-Dimethyl-N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-y]methyl}furan-3-carboxamide | Contains both dimethyl furan and pyridine rings | Combines unique structural features that confer specific biological activities |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The biological activity of 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors involved in various pathways. The compound's structure allows it to potentially inhibit or activate these targets, leading to pharmacological effects. Studies have highlighted its potential as an effective modulator of enzyme activity, where the pyrrolidine ring enhances its binding affinity to specific receptors, offering insights into structure–activity relationships for drug development.

Structural Features and Activities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Furan ring, pyridine ring, and a pyrrolidinone moiety | Combination of a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety that may confer specific biological activities not found in simpler compounds. |

| 2,5-dimethylfuran | Simple furan structure | Lacks pyridine and pyrrolidinone moieties |

| N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide | Similar, but without dimethyl substitution | Does not possess the unique dimethyl substitutions |

| Pyridine derivatives | Various substitutions possible | Often lack furan ring integration |

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-8-14(12(2)23-11)17(22)19-10-13-5-6-18-15(9-13)20-7-3-4-16(20)21/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTBWVKFMINNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.